molecular formula C20H24N6O3 B2810573 1,3-Dimethyl-8-(3-methylanilino)-7-(2-oxo-2-pyrrolidin-1-ylethyl)purine-2,6-dione CAS No. 878452-15-4

1,3-Dimethyl-8-(3-methylanilino)-7-(2-oxo-2-pyrrolidin-1-ylethyl)purine-2,6-dione

Cat. No. B2810573
CAS RN: 878452-15-4
M. Wt: 396.451
InChI Key: VKLYMSJBUXRQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-8-(3-methylanilino)-7-(2-oxo-2-pyrrolidin-1-ylethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-8-(3-methylanilino)-7-(2-oxo-2-pyrrolidin-1-ylethyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-8-(3-methylanilino)-7-(2-oxo-2-pyrrolidin-1-ylethyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

Research into the chemical structure and properties of compounds closely related to 1,3-Dimethyl-8-(3-methylanilino)-7-(2-oxo-2-pyrrolidin-1-ylethyl)purine-2,6-dione has provided insights into their crystallization and molecular interactions. For example, the study on the crystal structure of related compounds has shown how specific ring structures and hydrogen bonding contribute to their stability and molecular packing, which can inform the design and synthesis of new drugs with enhanced efficacy and stability (R. Marulasiddaiah et al., 2011).

Synthetic Pathways

Innovative synthetic pathways have been developed for the creation of novel purine dione derivatives, demonstrating the chemical versatility and potential for generating a wide range of biologically active compounds. Such research outlines the methods for facile one-pot synthesis of these compounds, which could be pivotal for pharmaceutical development and the synthesis of related substances for various scientific applications (V. S. Yadava et al., 2010).

Molecular Interactions and Reactions

Studies on the reactions and interactions of similar molecular structures have provided valuable information on their behavior under different conditions, which is crucial for understanding their reactivity and potential as therapeutic agents. The investigation into ring-opening reactions and the formation of cyclic compounds offers insights into the reactivity of such purine dione derivatives, which could be beneficial for designing drugs with targeted mechanisms of action (P. Šafár̆ et al., 2000).

Cascade Reactions and Heterocyclic System Construction

Research into the construction of complex heterocyclic systems via cascade reactions has demonstrated the ability to create multifunctional structures from purine dione derivatives. Such studies reveal the potential for developing compounds with a broad range of biological activities, highlighting the importance of these chemical frameworks in the development of new therapeutic agents (V. Dotsenko et al., 2012).

Mesoionic and Fused Heterocyclic Derivatives

The synthesis and characterization of mesoionic and fused heterocyclic derivatives related to purine diones underline the structural diversity achievable with these frameworks. Such research is key to discovering new molecules with potential applications in medicine and materials science, showcasing the broad utility of these chemical structures in scientific research (R. A. Coburn et al., 1982).

properties

IUPAC Name

1,3-dimethyl-8-(3-methylanilino)-7-(2-oxo-2-pyrrolidin-1-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-7-6-8-14(11-13)21-19-22-17-16(18(28)24(3)20(29)23(17)2)26(19)12-15(27)25-9-4-5-10-25/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLYMSJBUXRQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N2CC(=O)N4CCCC4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-8-(3-methylanilino)-7-(2-oxo-2-pyrrolidin-1-ylethyl)purine-2,6-dione

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